molecular formula C14H12FNO5S B6245348 2-(2-phenoxyacetamido)phenyl sulfurofluoridate CAS No. 2411308-85-3

2-(2-phenoxyacetamido)phenyl sulfurofluoridate

Cat. No. B6245348
CAS RN: 2411308-85-3
M. Wt: 325.3
InChI Key:
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Description

2-(2-Phenoxyacetamido)phenyl sulfurofluoridate (2-PAPS) is a small molecule that has a wide range of applications in scientific research, including its use as a reagent for synthesizing various compounds. It is a derivative of phenol and sulfonamide, and has a unique structure that makes it useful for a variety of purposes. 2-PAPS has been used in a wide range of laboratory experiments, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

2-(2-phenoxyacetamido)phenyl sulfurofluoridate has been used in a variety of scientific research applications, including its use as a reagent for the synthesis of various compounds. It has also been used as a catalyst in organic reactions, as a ligand for metal complexes, and as a fluorescent probe for imaging in cells and tissues. Additionally, 2-(2-phenoxyacetamido)phenyl sulfurofluoridate has been used in the study of enzyme-catalyzed reactions, as a substrate for enzyme-catalyzed reactions, and as a tool for studying protein-ligand interactions.

Mechanism of Action

2-(2-phenoxyacetamido)phenyl sulfurofluoridate is thought to act as an inhibitor of several enzymes, including cyclooxygenases, phospholipases, and lipoxygenases. It has also been found to inhibit the activity of several other enzymes, including protein kinases and phosphatases, and to interact with several receptors, including the serotonin receptor and the histamine receptor.
Biochemical and Physiological Effects
2-(2-phenoxyacetamido)phenyl sulfurofluoridate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenases, phospholipases, and lipoxygenases. Additionally, it has been found to inhibit the activity of several other enzymes, including protein kinases and phosphatases, and to interact with several receptors, including the serotonin receptor and the histamine receptor.

Advantages and Limitations for Lab Experiments

2-(2-phenoxyacetamido)phenyl sulfurofluoridate has a number of advantages when used in laboratory experiments. It is a relatively small molecule, which makes it easy to handle and store. Additionally, it is relatively inexpensive, and can be easily synthesized in the laboratory. One of the main limitations of 2-(2-phenoxyacetamido)phenyl sulfurofluoridate is that it can be toxic if handled incorrectly. It is also susceptible to hydrolysis, which can reduce its effectiveness in some experiments.

Future Directions

The potential future directions for 2-(2-phenoxyacetamido)phenyl sulfurofluoridate include further studies into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action and its interactions with various receptors and enzymes could lead to new and improved uses for the compound. Additionally, further research into its synthesis methods could lead to more efficient and cost-effective production of 2-(2-phenoxyacetamido)phenyl sulfurofluoridate. Finally, further research into its use as a fluorescent probe for imaging in cells and tissues could lead to new and improved imaging techniques.

Synthesis Methods

2-(2-phenoxyacetamido)phenyl sulfurofluoridate can be synthesized in a number of ways, but the most common method involves the reaction of sulfonamide with phenoxyacetic acid in an alkaline medium. This reaction produces 2-(2-phenoxyacetamido)phenyl sulfurofluoridate, which can then be isolated and purified. The reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-phenoxyacetamido)phenyl sulfurofluoridate involves the reaction of 2-(2-phenoxyacetamido)phenol with sulfur tetrafluoride in the presence of a catalyst.", "Starting Materials": [ "2-(2-phenoxyacetamido)phenol", "Sulfur tetrafluoride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-(2-phenoxyacetamido)phenol in a suitable solvent.", "Step 2: Add sulfur tetrafluoride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Isolate the product by filtration or other suitable means." ] }

CAS RN

2411308-85-3

Molecular Formula

C14H12FNO5S

Molecular Weight

325.3

Purity

95

Origin of Product

United States

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